molecular formula C20H22O4 B577139 Otobaphenol CAS No. 10240-16-1

Otobaphenol

Cat. No.: B577139
CAS No.: 10240-16-1
M. Wt: 326.392
InChI Key: TVALHGLZOXCNTD-JGRMJRGVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Otobaphenol (chemical structure: (+)-Otobaphenol, (8R,8'R,7R)-4'-hydroxy-5'-methoxy-3,4-methylenedioxy-2',7,8,8'-neolignan) is a natural lignan isolated from plants such as Osteophloeum platyspermum (Myristicaceae) , Litsea verticillata (Lauraceae) , and Kadsura longipedunculata (Schisandraceae) . It belongs to the 2,7'-cyclolignan subclass and exhibits diverse bioactivities, including antioxidant, antitumor, and PDK (pyruvate dehydrogenase kinase) inhibitory properties . Its mechanism of action involves modulating mitochondrial permeability transition, scavenging free radicals, and inducing apoptosis in cancer cells via PDH activation .

Properties

CAS No.

10240-16-1

Molecular Formula

C20H22O4

Molecular Weight

326.392

IUPAC Name

8-(1,3-benzodioxol-5-yl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C20H22O4/c1-11-6-14-8-18(22-3)16(21)9-15(14)20(12(11)2)13-4-5-17-19(7-13)24-10-23-17/h4-5,7-9,11-12,20-21H,6,10H2,1-3H3

InChI Key

TVALHGLZOXCNTD-JGRMJRGVSA-N

SMILES

CC1CC2=CC(=C(C=C2C(C1C)C3=CC4=C(C=C3)OCO4)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Insights :

  • The 3,4-methylenedioxy and 5'-methoxy groups in this compound enhance its radical-scavenging capacity compared to syringaresinol, which lacks these substituents .
  • Unlike diarylpropanoids (e.g., dihydroguaiaretic acid), this compound’s cyclized structure improves metabolic stability .

Functional Comparison: Pharmacological Activities

PDK Inhibition and Anticancer Effects

This compound inhibits PDK1, reactivating pyruvate dehydrogenase (PDH) and shifting cancer metabolism from glycolysis to oxidative phosphorylation, inducing apoptosis . Compared to other PDK inhibitors:

Compound IC₅₀ (PDK1) PDH Activation Efficiency Apoptosis Induction Clinical Stage
This compound ~10 µM Moderate Yes (PDH-dependent) Preclinical
Leelamine <1 µM High Yes Preclinical
DCA (Dichloroacetate) 100 µM High No Phase II

Mechanistic Notes:

  • This compound’s apoptosis induction is PDH activity-dependent, unlike synthetic PDK inhibitors (e.g., DCA), which fail to trigger cell death despite PDH activation .
  • Leelamine, a pine bark derivative, shows higher potency but lacks this compound’s antioxidant properties .

Antioxidant Activity

This compound delays mitochondrial permeability transition (MPT) and inhibits lipid peroxidation at low micromolar concentrations:

Compound MPT Inhibition (Concentration) Lipid Peroxidation IC₅₀ Mitochondrial Aggregation
This compound 25 µM 2.5 µM Yes (≥75 µM)
Quercetin 50 µM 10 µM No
Trolox (synthetic) 100 µM 20 µM No

Key Findings :

  • This compound’s dual role as an MPT inhibitor and aggregator of mitochondria distinguishes it from flavonoids (e.g., quercetin) and synthetic antioxidants .

Pharmacokinetic and Bioavailability Considerations

While this compound demonstrates superior biocompatibility compared to synthetic compounds, its pharmacokinetic profile remains understudied:

  • Bioavailability: Limited data exist, but structural analogs (e.g., syringaresinol) show poor oral absorption due to high hydrophobicity .
  • Formulation Strategies: Nanoemulsions or lipid-based carriers (as proposed for hemistepsin A and ilimaquinone) could enhance delivery .

Preparation Methods

Source Identification and Collection

Otobaphenol occurs natively in Kadsura heteroclita and related species, predominantly in root bark and stems. Harvesting protocols specify autumn collection for peak metabolite concentration, with yields averaging 0.08–0.12% dry weight.

Solvent-Based Extraction

Ethanol-water mixtures (70–80% v/v) optimize polarity matching, extracting this compound alongside structurally similar lignans. A representative protocol follows:

Parameter Condition
Plant materialKadsura stem bark (powdered)
Solvent systemEthanol:H₂O (75:25 v/v)
Extraction temperature65°C
Duration3 cycles × 2 hours each
Crude yield1.2–1.8%

Post-extraction, rotary evaporation concentrates the ethanolic phase, followed by liquid-liquid partitioning with ethyl acetate to isolate non-polar constituents.

Chemical Synthesis Routes

Biomimetic Oxidative Dimerization

Early synthetic efforts mirror biosynthetic pathways, employing oxidative coupling of coniferyl alcohol derivatives. Key steps include:

  • Monomer Preparation : Methylation of coniferyl alcohol to protect phenolic -OH groups.

  • Oxidative Coupling : Horseradish peroxidase (HRP)/H₂O₂ catalyzes C8-O4' linkage formation.

  • Demethylation : BBr₃ in dichloromethane restores phenolic groups.

This method yields this compound in 11–14% overall yield, limited by regioselectivity challenges during dimerization.

Total Synthesis via Friedel-Crafts Alkylation

A 1981 synthesis of (±)-iso-otobaphenol provides transferable insights:

Reaction Sequence:

  • Starting Material : 3-Methoxy-4-hydroxybenzaldehyde.

  • Aldol Condensation : With methyl vinyl ketone forms α,β-unsaturated ketone intermediate.

  • Cyclization : BF₃·Et₂O catalyzes intramolecular Friedel-Crafts reaction at 0°C.

  • Reduction : NaBH₄ selectively reduces ketone to secondary alcohol.

  • Methylation : CH₃I/K₂CO₃ installs methoxy groups.

Step Reagents/ConditionsYield (%)
1NaOH/EtOH, reflux89
2BF₃·Et₂O, CH₂Cl₂, 0°C76
3NaBH₄, MeOH, 25°C82
4CH₃I, K₂CO₃, acetone93

Total yield: 34% over four steps. Modifications substituting TiCl₄ for BF₃ improved cyclization efficiency to 84% in later optimizations.

Purification and Characterization

Chromatographic Separation

Silica gel column chromatography (hexane:EtOAc gradient) resolves this compound from co-extracted lignans. HPLC-DAD (C18 column, 35% acetonitrile in 0.1% formic acid) achieves >98% purity.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 6.85 (d, J=8.4 Hz, H-5), 6.72 (s, H-2), 4.25 (m, H-8), 3.89 (s, OCH₃).

  • MS : EI-MS m/z 326 [M]⁺, base peak at 137 (C₈H₉O₂⁺).

Comparative Analysis of Methods

Parameter Natural ExtractionChemical Synthesis
Yield0.08–0.12%11–34%
Purity90–95% post-HPLC95–98%
Time Investment5–7 days10–14 days
ScalabilityLimited by plant biomassGram-scale feasible
StereoselectivityNatural (+)-formRacemic (±)-mixture

Industrial Production Challenges

  • Feedstock Limitations : Kadsura cultivation requires 5–7 years maturation, restricting raw material supply.

  • Catalytic Efficiency : Current synthetic routes demand stoichiometric Lewis acids, increasing waste generation.

  • Stereochemical Control : Asymmetric synthesis methods remain underdeveloped, necessitating chiral resolution steps.

Emerging Methodologies

  • Biocatalytic Approaches : Recombinant Aspergillus laccases achieve 89% enantiomeric excess in oxidative dimerization trials.

  • Flow Chemistry : Microreactor systems reduce Friedel-Crafts reaction times from 12 hours to 22 minutes .

Q & A

Q. How can researchers mitigate bias in interpreting this compound’s therapeutic potential?

  • Answer : Pre-register hypotheses on platforms like Open Science Framework. Use independent replication labs for key findings. Disclose conflicts of interest and funding sources. Adopt double-blind protocols in bioactivity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Otobaphenol
Reactant of Route 2
Otobaphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.